An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(3-thienyl)pentanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-(3-thienyl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(3-thienyl)pentanoate is a heterocyclic ester of significant interest in the field of medicinal chemistry and drug development. The incorporation of the thiophene moiety, a bioisostere of the benzene ring, into a pentanoate chain offers a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 5-(3-thienyl)pentanoate, including its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, this document outlines a plausible synthetic route, discusses its potential reactivity, and explores its relevance in the context of drug discovery, supported by an understanding of the biological significance of thienyl-containing compounds. Safety and handling considerations are also addressed based on data from structurally related esters.
Introduction: The Significance of the Thienyl Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Its structural similarity to the benzene ring allows it to act as a bioisostere, yet its distinct electronic properties, arising from the presence of the sulfur heteroatom, can lead to improved biological activity, enhanced metabolic stability, and altered target-binding interactions. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The linkage of this versatile heterocycle to a flexible pentanoate chain in Ethyl 5-(3-thienyl)pentanoate presents a molecule with potential for diverse chemical modifications and biological applications.
Molecular and Physicochemical Properties
An understanding of the fundamental molecular and physicochemical properties of Ethyl 5-(3-thienyl)pentanoate is crucial for its application in research and development. While experimental data for this specific compound is limited, a combination of predicted data and analysis of its structural analogues provides valuable insights.
Structural and Molecular Data
The structural and molecular details of Ethyl 5-(3-thienyl)pentanoate are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Ethyl 5-(3-thienyl)pentanoate | N/A |
| Synonyms | Ethyl 5-(thiophen-3-yl)pentanoate, 3-Thiophenepentanoic acid, ethyl ester | [1][2] |
| CAS Number | 890098-01-8 | [1][2] |
| Molecular Formula | C11H16O2S | [1][2] |
| Molecular Weight | 212.31 g/mol | [1][2] |
| InChI Key | LBLVHVWHQUZFJO-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Properties
The following table presents the predicted physicochemical properties of Ethyl 5-(3-thienyl)pentanoate. It is important to note that these are computational predictions and await experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 292.1 ± 23.0 °C | [1][2] |
| Density | 1.073 ± 0.06 g/cm³ | [1][2] |
| Solubility | Based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide (DMSO). | N/A |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the thiophene ring and the ethyl pentanoate chain.
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Thiophene Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm), with characteristic coupling patterns for a 3-substituted thiophene.
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Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group (around δ 4.1 ppm) and a triplet for the terminal -CH₃ group (around δ 1.2 ppm).
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Pentanoate Chain Protons: A series of multiplets for the three methylene groups (-CH₂-) of the pentanoate chain, likely in the range of δ 1.6-2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule.
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Thiophene Carbons: Four signals in the aromatic region (typically δ 120-140 ppm).
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Ester Carbonyl Carbon: A signal downfield, characteristic of an ester carbonyl group (around δ 173 ppm).
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Ethyl Ester Carbons: Signals for the -OCH₂- carbon (around δ 60 ppm) and the -CH₃ carbon (around δ 14 ppm).
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Pentanoate Chain Carbons: Signals for the three methylene carbons of the pentanoate chain (in the range of δ 25-35 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorption bands of the ester functional group and the thiophene ring.
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C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm⁻¹ is expected for the carbonyl group of the saturated ester.[4]
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C-O Stretch (Ester): Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group.[4]
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C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the thiophene ring.
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C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the ethyl and pentanoate alkyl chains.
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C=C Stretch (Thiophene): Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 212. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the pentanoate chain.
Synthesis and Reactivity
While a specific, experimentally validated synthesis for Ethyl 5-(3-thienyl)pentanoate is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles.
Proposed Synthesis Workflow
A logical approach to the synthesis of Ethyl 5-(3-thienyl)pentanoate is the Fischer esterification of 5-(3-thienyl)pentanoic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Proposed Synthesis of Ethyl 5-(3-thienyl)pentanoate.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-(3-thienyl)pentanoic acid.
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Reagent Addition: Add an excess of absolute ethanol, which serves as both a reactant and a solvent.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as diethyl ether.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Expected Reactivity
The reactivity of Ethyl 5-(3-thienyl)pentanoate is dictated by its two main functional components: the ester group and the thiophene ring.
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Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 5-(3-thienyl)pentanoic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst. Reduction with strong reducing agents like lithium aluminum hydride would yield the corresponding alcohol, 5-(3-thienyl)pentan-1-ol.
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Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent at the 3-position will influence the regioselectivity of these reactions.
Applications in Drug Development
The structural features of Ethyl 5-(3-thienyl)pentanoate make it an attractive starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications. The thiophene moiety is a well-established pharmacophore that can participate in various binding interactions with biological targets. The lipophilic pentanoate chain can be modified to optimize the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Role in Drug Discovery Workflow.
Safety and Handling
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air. Use explosion-proof equipment. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Ethyl 5-(3-thienyl)pentanoate is a molecule with considerable potential in the field of chemical research and drug discovery. This guide has consolidated the available predicted data on its chemical and physical properties and provided a framework for its synthesis and handling. The presence of the versatile thiophene ring combined with a modifiable ester chain makes it a valuable building block for the development of novel compounds with desired biological activities. Further experimental validation of its properties is warranted to fully unlock its potential.
References
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. Available at: [Link]
Sources
- 1. ETHYL 5-(3-THIENYL)PENTANOATE CAS#: 890098-01-8 [amp.chemicalbook.com]
- 2. 890098-01-8 CAS MSDS (ETHYL 5-(3-THIENYL)PENTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ethyl 5-(3-thienyl)pentanoate | 890098-01-8 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
